molecular formula C24H22ClN5O5S B11063959 methyl 2-[({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate CAS No. 704875-02-5

methyl 2-[({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11063959
CAS No.: 704875-02-5
M. Wt: 528.0 g/mol
InChI Key: YILKVYLIQYOLBL-UHFFFAOYSA-N
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Description

Methyl 2-[({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a purine derivative core, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chlorobenzyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the sulfanyl group: This can be done using thiolation reactions.

    Acetylation and esterification: These steps are typically carried out using acylating agents and alcohols under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the purine core or the sulfanyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-[({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The purine core can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in its biological effects by interacting with thiol-containing proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((E)-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazono}methyl)benzoate
  • Methyl 4-{[(5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate

Uniqueness

Methyl 2-[({[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]benzoate is unique due to its specific combination of functional groups and the purine core

Properties

CAS No.

704875-02-5

Molecular Formula

C24H22ClN5O5S

Molecular Weight

528.0 g/mol

IUPAC Name

methyl 2-[[2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C24H22ClN5O5S/c1-28-20-19(21(32)29(2)24(28)34)30(12-14-8-4-6-10-16(14)25)23(27-20)36-13-18(31)26-17-11-7-5-9-15(17)22(33)35-3/h4-11H,12-13H2,1-3H3,(H,26,31)

InChI Key

YILKVYLIQYOLBL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(=O)OC)CC4=CC=CC=C4Cl

Origin of Product

United States

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